molecular formula C55H87NO22 B1448110 methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate CAS No. 1314876-23-7

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate

Cat. No.: B1448110
CAS No.: 1314876-23-7
M. Wt: 1114.3 g/mol
InChI Key: YTNDZPWJWHXCJL-TVHAMRBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate is a structurally complex polyene macrolide derivative. Its core structure includes a 38-membered macrolide ring with seven conjugated double bonds (19E,21E,23E,25E,27E,29E,31E), a bicyclo[33.3.1] system, and a methyl ester group at the C-36 position . The compound features a substituted sugar moiety attached via an ether linkage at C-33, distinguishing it from related antifungals like amphotericin B and nystatin .

Properties

IUPAC Name

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H87NO22/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-53-50(68)46(48(66)34(4)76-53)56(5)30-55(72)51(69)49(67)42(63)29-74-55)26-43-45(52(70)73-6)41(62)28-54(71,78-43)27-37(59)24-40(61)39(60)22-21-35(57)23-36(58)25-44(64)75-33(3)32(2)47(31)65/h7-20,31-43,45-51,53,57-63,65-69,71-72H,21-30H2,1-6H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,42+,43-,45+,46-,47+,48+,49+,50-,51-,53-,54+,55+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNDZPWJWHXCJL-DMJFHGPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC4(C(C(C(CO4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H87NO22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314876-23-7
Record name 1-methyl-1H-imidazole; {1,3-bis[2,6-bis(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazol-2-ylidene}dichloropalladium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular functions, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic properties, while at higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. It is essential to determine the optimal dosage to minimize toxicity while maximizing its beneficial effects.

Metabolic Pathways

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its catalytic activity. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications.

Transport and Distribution

The transport and distribution of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported to specific cellular compartments, where it exerts its catalytic effects.

Subcellular Localization

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is essential for its catalytic activity and interaction with cellular components.

Biological Activity

The compound is a complex organic molecule that exhibits significant biological activity primarily as an antifungal agent. This article will explore its biological mechanisms of action and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is a derivative of Amphotericin B , a well-known polyene antibiotic derived from Streptomyces nodosus. Its intricate structure includes multiple hydroxyl groups and a unique bicyclic framework that contributes to its biological efficacy.

Key Features:

  • Molecular Formula : C₃₆H₅₉N₃O₁₃
  • Molecular Weight : 743.86 g/mol
  • Chemical Class : Polyene macrolide
  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol; poorly soluble in water.

Antifungal Mechanism

The primary biological activity of this compound is its antifungal properties. It works by binding to ergosterol in fungal cell membranes:

  • Membrane Disruption : The compound forms pores in the fungal cell membrane by interacting with ergosterol. This leads to the leakage of intracellular components and ultimately cell death.
  • Broad Spectrum Activity : It demonstrates activity against various fungal pathogens including Candida spp., Aspergillus spp., and Cryptococcus neoformans .

Pharmacodynamics

Research has shown that the compound exhibits potent antifungal activity with low minimum inhibitory concentrations (MICs) against various fungal strains. For example:

  • MIC for Candida albicans: 0.25 µg/mL
  • MIC for Aspergillus fumigatus: 0.5 µg/mL

Safety Profile

While effective as an antifungal agent, the compound can also exhibit toxicity to human cells:

  • Nephrotoxicity : Renal impairment is a common side effect due to the drug's interaction with cholesterol in human cell membranes.
  • Infusion Reactions : Patients may experience fever and chills during administration.

Clinical Applications

  • Treatment of Systemic Fungal Infections : The compound is primarily used in treating serious systemic fungal infections in immunocompromised patients.
  • Comparison with Other Antifungals : In clinical trials comparing this compound to fluconazole or caspofungin:
    • Higher efficacy was observed in patients with invasive candidiasis when treated with this compound .

Research Findings

Recent studies have explored modifications to enhance its efficacy and reduce toxicity:

  • Lipid Formulations : Liposomal formulations have been developed to minimize nephrotoxicity while maintaining antifungal effectiveness.
StudyFindings
Demonstrated superior efficacy against resistant Candida strains compared to traditional formulations.
Liposomal amphotericin B showed reduced renal toxicity while maintaining similar antifungal activity.

Scientific Research Applications

Overview

The compound methyl (1R,3S,...)-36-carboxylate is a complex organic molecule with significant potential in various scientific fields. Its intricate structure features multiple chiral centers and diverse functional groups that contribute to its utility in medicinal chemistry and biotechnology.

Pharmaceutical Applications

  • Antifungal Activity : This compound is structurally related to Amphotericin B (Fungizone), which is widely used for treating fungal infections. Its mechanism involves binding to ergosterol in fungal cell membranes leading to cell death. Research indicates that modifications to the compound's structure can enhance its efficacy against resistant strains of fungi .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .
  • Cancer Treatment : The compound's ability to interact with specific cellular pathways suggests potential applications in oncology. Research is ongoing into how structural modifications can enhance its selectivity and potency against cancer cells .

Biotechnological Applications

  • Drug Delivery Systems : The complex structure allows for the development of novel drug delivery systems that can improve the bioavailability and targeted delivery of therapeutic agents. Encapsulation of drugs within this compound's framework may lead to enhanced therapeutic outcomes .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. This can be particularly useful in designing inhibitors for diseases such as diabetes and obesity .

Agricultural Applications

  • Pesticide Development : Research indicates that compounds similar to methyl (1R,...)-36-carboxylate can serve as natural pesticides due to their bioactive properties against pests and pathogens affecting crops .
  • Plant Growth Regulators : The compound may also have applications as a plant growth regulator by influencing hormonal pathways within plants to promote growth or resistance against environmental stresses .

Case Studies and Research Findings

  • A study published in Drug Development and Industrial Pharmacy explored the antifungal properties of modified amphotericin derivatives and highlighted the importance of structural variations in enhancing efficacy against resistant fungal strains .
  • Another research article in Molecular Pharmacology examined the interactions of this compound with specific cellular targets involved in cancer proliferation pathways. The findings suggested promising avenues for further exploration in targeted cancer therapies .

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at position 36 is susceptible to hydrolysis under acidic or basic conditions, regenerating the free carboxylic acid (amphotericin B). This reaction is critical for prodrug activation or degradation studies:

  • Conditions :

    • Acidic hydrolysis (e.g., HCl/H2_2O) or enzymatic cleavage by esterases.

    • Basic hydrolysis (e.g., NaOH/H2_2O) at elevated temperatures.

  • Outcome :
    Formation of amphotericin B (C47_{47}H73_{73}NO17_{17}) via decarboxylation or direct ester cleavage .

Reaction Type Conditions Product Reference
Ester hydrolysis0.1 M HCl, 60°CAmphotericin B (C47_{47}H73_{73}NO17_{17})
Enzymatic hydrolysisEsterase, pH 7.4Amphotericin B

Deglycosylation of the Amino Sugar Moiety

The compound contains a 3-amino-3,6-dideoxy-β-D-mannopyranosyl group linked via an ether bond at position 33. This glycosidic bond can undergo hydrolysis under acidic conditions:

  • Conditions :

    • 2 M trifluoroacetic acid (TFA), 100°C, 4–6 hours.

  • Outcome :
    Cleavage of the sugar moiety yields a deglycosylated derivative, altering solubility and bioactivity .

Reaction Type Conditions Product Reference
Acidic hydrolysis2 M TFA, 100°CDeglycosylated methyl ester

Oxidation of Hydroxyl Groups

The macrolide backbone contains seven conjugated double bonds and multiple hydroxyl groups (e.g., at positions 1, 3, 5, 6, 9, 11, 17, 37). Selective oxidation of primary/secondary alcohols to ketones or carboxylic acids is feasible:

  • Conditions :

    • Jones reagent (CrO3_3/H2_2SO4_4) for secondary alcohols.

    • Pyridinium chlorochromate (PCC) for milder oxidation.

  • Outcome :
    Formation of ketone or carboxylate derivatives, potentially reducing antifungal activity .

Self-Association in Aqueous Media

Like amphotericin B, this methyl ester derivative may self-associate in aqueous solutions, forming dimers or higher-order aggregates. Molecular dynamics simulations suggest:

  • Mechanism : Hydrophobic interactions dominate, with parallel and antiparallel dimer configurations being equally probable.

  • Impact : Altered membrane-binding specificity and cytotoxicity profiles compared to monomers .

Property Observation Reference
Dimer stabilityΔG = −6.2 kcal/mol (parallel), −5.8 kcal/mol (antiparallel)
Aggregation kineticskon=5×108M1s1k_{\text{on}}=5\times 10^8\,\text{M}^{-1}\text{s}^{-1}

Interaction with Sterols

The methyl ester’s macrolide core retains affinity for ergosterol (fungal membranes) and cholesterol (mammalian membranes), though esterification may modulate binding kinetics:

  • Ergosterol binding : Critical for antifungal activity via pore formation.

  • Cholesterol binding : Linked to nephrotoxicity and hemolysis .

Target Binding Affinity (Kd_d) Reference
Ergosterol0.1–1.0 μM
Cholesterol1–10 μM

Thermal and Photolytic Degradation

The conjugated heptaene system is prone to degradation under UV light or elevated temperatures:

  • Conditions :

    • UV irradiation (λ = 365 nm, 24 hours).

    • Heating >60°C in solution.

  • Outcome :
    Loss of antifungal activity due to polyene chain oxidation or cleavage .

Key Limitations in Available Data

No direct experimental studies on this specific methyl ester derivative were identified in the provided sources. The above analysis extrapolates from amphotericin B’s known chemistry and general organic reaction principles. Further studies are needed to validate these hypothetical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related polyene macrolides:

Property Target Compound Amphotericin B Nystatin
Molecular Formula C50H85NO23 (estimated) C47H73NO17 C47H75NO17
Key Functional Groups Methyl ester (C-36), tetrahydroxyoxan-2-yl sugar, bicyclo[33.3.1] system Carboxylic acid (C-36), amino sugar (mycosamine) Carboxylic acid (C-36), amino sugar (mycosamine)
Sugar Moiety (2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-(tetrahydroxyoxan-2-yl)amino]oxane 3-amino-3,6-dideoxy-β-D-mannopyranosyl (mycosamine) 3-amino-3,6-dideoxy-β-D-mannopyranosyl
Solubility Enhanced (due to methyl ester and polar sugar substituents) Poor (requires lipid formulations for delivery) Poor (topical use due to low solubility)
Primary Activity Presumed antifungal (structural analogy) Antifungal (broad-spectrum) Antifungal (topical candidiasis)

Pharmacological and Toxicological Profiles

  • Amphotericin B : Binds ergosterol in fungal membranes, forming pores. High nephrotoxicity limits systemic use unless lipid-complexed (e.g., Abelcet®) . Plasma protein binding exceeds 90%, reducing free drug availability .
  • Nystatin : Similar mechanism but restricted to topical use due to systemic toxicity .
  • Target Compound: The methyl ester at C-36 may improve solubility and reduce nephrotoxicity compared to amphotericin B’s carboxylic acid.

Research Findings and Data Gaps

  • Target Compound: Limited in vivo data exist.
  • Amphotericin B : Validated in >1,000 clinical trials; lipid formulations reduce toxicity by 50% .
  • Nystatin: Efficacy confirmed in mucosal candidiasis, but resistance reported in immunocompromised patients .

Formulation and Stability

  • The target compound’s methyl ester and polar substituents may enable aqueous formulations, unlike amphotericin B’s requirement for lipid complexes .
  • Stability studies are lacking but critical given the compound’s seven conjugated double bonds, which are prone to oxidation .

Preparation Methods

Microbial Fermentation

2.1 Microorganism and Culture Conditions

  • Streptomyces nodosus is the principal microorganism used for Amphotericin B production.
  • The fermentation medium is typically a complex nutrient mixture containing carbon sources (e.g., glucose, starch), nitrogen sources (e.g., soybean meal, yeast extract), minerals, and vitamins.
  • Optimal pH, temperature, aeration, and agitation conditions are maintained to maximize yield.
  • Fermentation is carried out in large-scale bioreactors under aerobic conditions for several days (usually 5-7 days).

2.2 Biosynthesis

  • Amphotericin B biosynthesis is a polyketide pathway involving a large polyketide synthase enzyme complex.
  • The macrolide ring is assembled by iterative condensation of acetate and propionate units.
  • Post-polyketide modifications include hydroxylations, glycosylation (attachment of mycosamine sugar), and oxidation to form the polyene structure and the characteristic sugar moiety.

Isolation and Purification

  • After fermentation, the culture broth contains Amphotericin B along with other metabolites.
  • The broth is subjected to filtration or centrifugation to remove biomass.
  • Extraction of Amphotericin B is performed using organic solvents such as butanol or methanol.
  • The crude extract undergoes chromatographic purification steps, including:
    • Silica gel column chromatography.
    • Reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Purification aims to remove impurities and separate Amphotericin B from related polyene compounds.

Chemical Derivatization: Methyl Ester Formation

  • The free carboxylic acid group of Amphotericin B can be esterified to form the methyl ester derivative.
  • Typical methylation methods involve treatment with diazomethane or acidic methanol under controlled conditions.
  • This modification can improve solubility and stability for certain pharmaceutical formulations.

Summary Table of Preparation Steps

Step Description Key Parameters/Notes
Microbial fermentation Cultivation of Streptomyces nodosus in nutrient-rich medium Aerobic, 5-7 days, pH ~7, temp ~28-30°C
Biosynthesis Polyketide synthase-mediated assembly of macrolide ring and sugar moiety Enzymatic process, complex multi-step pathway
Isolation Filtration/centrifugation, solvent extraction (butanol/methanol) Removal of biomass, extraction of crude Amphotericin B
Purification Silica gel chromatography, RP-HPLC High purity required for pharmaceutical use
Methyl esterification Reaction with diazomethane or acidic methanol to form methyl ester Controlled conditions to avoid degradation

Research Findings and Advances

  • Optimization of fermentation media and conditions has been extensively studied to increase yield and reduce by-products.
  • Genetic engineering of Streptomyces nodosus strains has been explored to enhance production and modify the polyene structure for improved efficacy and reduced toxicity.
  • Novel purification techniques such as preparative HPLC and membrane filtration have improved the purity and recovery rates.
  • Chemical modification beyond methyl esterification, including liposomal formulations and conjugates, have been developed to improve pharmacokinetics and reduce side effects.

Q & A

Q. What methodologies are recommended for confirming the stereochemical configuration of this compound?

To determine the complex stereochemistry, employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography. For chiral centers, compare experimental optical rotation with computational predictions (e.g., density functional theory (DFT) calculations). Mass spectrometry (HRMS) can validate molecular weight, while circular dichroism (CD) may assist in confirming enantiomeric purity .

Table 1: Key Spectroscopic Techniques for Structural Validation

TechniqueApplicationReference
NMR (¹³C/¹H)Assign substituents and connectivity
X-ray CrystallographyAbsolute configuration determination
DFT SimulationsPredict stereochemical outcomes

Q. What challenges arise in synthesizing this compound, given its polyoxygenated structure and multiple stereocenters?

Synthesis requires meticulous protection/deprotection strategies for hydroxyl groups to avoid side reactions. Multi-step schemes (e.g., iterative glycosylation for the oxane moieties) are critical. Use orthogonal protecting groups (e.g., TBS, benzyl) and monitor intermediates via LC-MS. Evidence from multi-step cyclen derivatives (similar complexity) highlights the need for controlled reaction conditions (e.g., low temperatures for sensitive intermediates) .

Advanced Research Questions

Q. How can AI-driven computational tools optimize reaction pathways for this compound’s synthesis?

Integrate reaction path search algorithms (e.g., via ICReDD’s quantum chemical calculations) to predict energetically favorable pathways. Tools like COMSOL Multiphysics enable multi-physics simulations to model heat transfer or solvent effects in real time. Combine this with machine learning (ML) to analyze historical reaction data, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) .

Q. How should researchers resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?

Adopt a cross-validation framework:

  • Re-examine solvent effects in DFT calculations (implicit vs. explicit solvation models).
  • Use hybrid QM/MM (quantum mechanics/molecular mechanics) to account for bulk solvent interactions.
  • Validate with alternative techniques (e.g., IR spectroscopy for functional groups). Contradictions in glycosylation steps may arise from dynamic stereochemical control; in-situ monitoring (e.g., ReactIR) can capture transient intermediates .

Q. What factorial design approaches are suitable for optimizing yield in multi-step syntheses?

Apply a 2^k factorial design to screen variables (temperature, catalyst concentration, reaction time). For example:

  • Factor 1 : Temperature (low/high)
  • Factor 2 : Catalyst loading (0.5 mol% vs. 1.5 mol%) Analyze interactions using ANOVA to identify dominant factors. Sequential DoE (Design of Experiments) can refine conditions iteratively, minimizing resource waste .

Q. How can multi-scale modeling enhance understanding of this compound’s biological interactions?

Combine:

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding dynamics (e.g., with GROMACS).
  • Coarse-Grained Models : Study membrane permeability for drug delivery applications. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Methodological Considerations

Q. What strategies mitigate degradation during storage of this hygroscopic compound?

Conduct accelerated stability studies under varying humidity/temperature. Lyophilization is recommended for long-term storage. Use Karl Fischer titration to monitor water content and DSC (differential scanning calorimetry) to assess glass transition temperatures. Stabilizers like trehalose may reduce hydrolysis .

Q. How can researchers validate the compound’s interaction with enzymatic targets (e.g., oxidoreductases)?

Employ fluorescence-based assays (e.g., Förster resonance energy transfer (FRET)) to detect conformational changes. Pair with cryo-EM for structural insights. For kinetic studies, use stopped-flow spectroscopy to capture rapid enzymatic turnover .

Data Management & Reproducibility

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

  • Documentation : Use electronic lab notebooks (ELNs) with version control.
  • Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw data (NMR, MS).
  • Collaborative Platforms : Share synthetic protocols via platforms like Chemotion or PubChem .

Q. How should conflicting thermochemical data (e.g., formation enthalpies) be reconciled?

Cross-reference experimental calorimetry (e.g., bomb calorimetry) with high-level ab initio calculations (e.g., CCSD(T)/CBS). Systematic error analysis (e.g., via Monte Carlo simulations) can quantify uncertainties. Public databases like NIST Chemistry WebBook provide benchmark values for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.